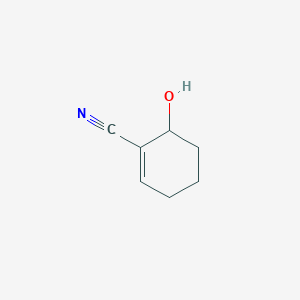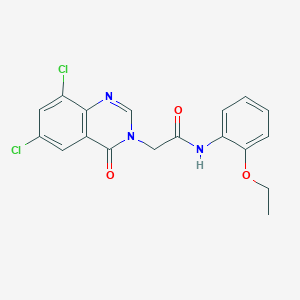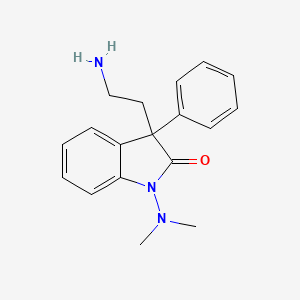
2-(diethylamino)ethyl N-(4-ethoxyphenyl)carbamate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(diethylamino)ethyl N-(4-ethoxyphenyl)carbamate hydrochloride: is a chemical compound with the following properties:
Linear Formula: C₁₅H₂₅ClN₂O₃
Molecular Weight: 316.831 g/mol
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves the reaction of 4-ethoxyaniline with 2-(diethylamino)ethyl chloroformate . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired carbamate. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .
Industrial Production: While specific industrial production methods are not widely documented, laboratories typically prepare this compound using the synthetic route mentioned above.
Analyse Des Réactions Chimiques
Reactions:
Nucleophilic Substitution: The initial reaction involves the nucleophilic attack of the amine group on the chloroformate, leading to carbamate formation.
Salt Formation: The final step involves converting the free base to its hydrochloride salt.
4-Ethoxyaniline: Used as the starting material.
2-(Diethylamino)ethyl chloroformate: Reactant for carbamate formation.
Hydrochloric Acid: Used to convert the free base to the hydrochloride salt.
Major Products: The major product is 2-(diethylamino)ethyl N-(4-ethoxyphenyl)carbamate hydrochloride .
Applications De Recherche Scientifique
This compound finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Studied for any pharmacological effects.
Industry: May have applications in materials science or other industrial processes.
Mécanisme D'action
The exact mechanism by which this compound exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparaison Avec Des Composés Similaires
Remember that this information is based on available data, and further investigation may reveal additional insights.
Propriétés
Formule moléculaire |
C15H25ClN2O3 |
|---|---|
Poids moléculaire |
316.82 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl N-(4-ethoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C15H24N2O3.ClH/c1-4-17(5-2)11-12-20-15(18)16-13-7-9-14(10-8-13)19-6-3;/h7-10H,4-6,11-12H2,1-3H3,(H,16,18);1H |
Clé InChI |
YTYJZAZBYXVREH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)NC1=CC=C(C=C1)OCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(16S)-3-methoxy-13,16-dimethyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B12004017.png)


![4-[(4-chlorobenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B12004040.png)

![5-(4-tert-butylphenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12004056.png)

![5-(4-chlorophenyl)-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12004062.png)
![(5E)-2-(4-methoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12004068.png)




